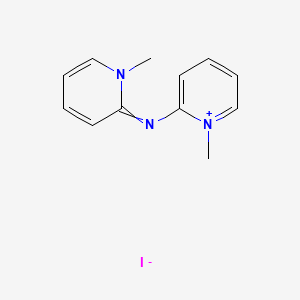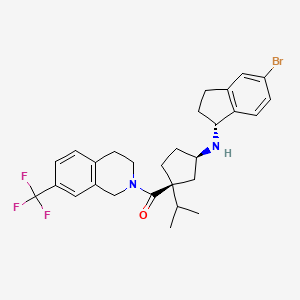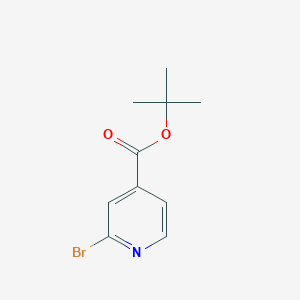
N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features a combination of benzyloxy, benzyl, thiophenyl, and oxalamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of Benzyloxybenzylamine: This step involves the reaction of 4-benzyloxybenzyl chloride with ammonia or an amine to form 4-benzyloxybenzylamine.
Formation of Thiophen-2-ylmethylamine: Thiophen-2-ylmethylamine can be synthesized by the reduction of thiophen-2-ylmethyl ketone using a reducing agent such as sodium borohydride.
Formation of Oxalamide: The final step involves the reaction of 4-benzyloxybenzylamine and thiophen-2-ylmethylamine with oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and thiophenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(4-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a methoxy group instead of a benzyloxy group.
N1-(4-(benzyloxy)benzyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophenyl group.
Uniqueness
N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both benzyloxy and thiophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(21(25)23-14-19-7-4-12-27-19)22-13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQABVGAFKQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide](/img/structure/B2646483.png)





![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)


![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)

